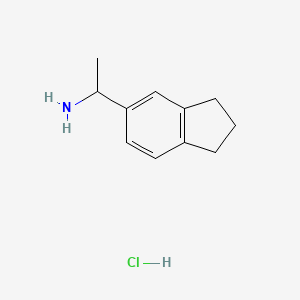

1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride

Description

1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride (CAS 1009-18-3) is an organic amine derivative featuring a 2,3-dihydroindenyl backbone substituted with an ethylamine group at the 5-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₁H₁₆ClN, with a molecular weight of 197.71 g/mol . The compound is characterized by the IUPAC name 1-(2,3-dihydro-1H-inden-5-yl)ethanamine hydrochloride and is supplied as a powder stored at room temperature .

Propriétés

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8(12)10-6-5-9-3-2-4-11(9)7-10;/h5-8H,2-4,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNAUSYFPYPCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(CCC2)C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reduction of 1-(2,3-dihydro-1H-inden-5-yl)ethanone to Alcohol

- Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

- Conditions: The reaction is typically carried out in anhydrous solvents such as ethanol or tetrahydrofuran (THF) at low temperatures (0–25°C) to control reaction rate and avoid side reactions.

- Outcome: The ketone carbonyl is selectively reduced to the corresponding secondary alcohol.

Reductive Amination to Form the Amine

- Method: The alcohol intermediate undergoes reductive amination, a process where the alcohol is converted to an amine by reaction with ammonia or a primary amine in the presence of a reducing agent.

- Reagents: Sodium cyanoborohydride (NaBH3CN) is preferred due to its mild reducing properties and selectivity.

- Conditions: Typically conducted in a buffered aqueous or alcoholic medium at room temperature or slightly elevated temperatures.

- Mechanism: The alcohol is first converted to an imine or iminium ion intermediate, which is then reduced to the amine.

Formation of Hydrochloride Salt

- The free amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or diethyl ether) to yield the hydrochloride salt.

- This salt formation enhances the compound’s stability, crystallinity, and solubility properties.

Industrial and Alternative Preparation Methods

Oxime Reduction Route

An alternative industrially relevant method involves:

- Starting Material: 2,3-dihydro-1H-1-indanone oxime.

- Process: Reduction of the oxime to the corresponding amine.

- Catalysts: Raney nickel under hydrogenation conditions (e.g., 50 psi, 25 hours) is a classical approach but requires specialized equipment.

- Improved Method: Recent patents describe a non-pressurized, waterless reduction using oxammonium hydrochloride and sodium hydroxide, followed by alumino-nickel catalysis at moderate temperatures (50–55°C) to achieve high yield and purity without costly hydrogenation setups.

Direct Amination of Indanone

- Some methods combine the synthesis of the amine directly from 2,3-dihydro-1H-1-indanone by sequential oxime formation and reduction steps, streamlining the process and reducing reaction times and costs.

Summary Table of Preparation Methods

| Step | Method Description | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1. Ketone Reduction | Reduction of 1-(2,3-dihydro-1H-inden-5-yl)ethanone to alcohol | NaBH4 or LiAlH4, EtOH or THF, 0–25°C | High selectivity, well-established | Sensitive to moisture, requires dry conditions |

| 2. Reductive Amination | Conversion of alcohol to amine | NH3 or amine, NaBH3CN, buffered aqueous/alcoholic media | Mild, selective, good yields | Cyanoborohydride toxicity |

| 3. Salt Formation | Formation of hydrochloride salt | HCl in ethanol or ether | Stabilizes amine, improves handling | Requires acid handling |

| Alternative 1 | Oxime reduction using Raney Ni hydrogenation | Raney Ni, H2 gas, 50 psi, 25 h | Industrial scale, high purity | Requires high pressure, special equipment |

| Alternative 2 | Improved oxime reduction without pressurized H2 | Oxammonium hydrochloride, NaOH, alumino-nickel catalyst, 50–55°C | Safer, cost-effective, scalable | Multi-step, requires catalyst preparation |

Research Findings and Analytical Data

- Purity and Yield: The reductive amination route typically achieves yields above 80% with high purity, confirmed by chromatographic and spectroscopic methods.

- Reaction Monitoring: TLC and HPLC are used to monitor intermediate and final product formation, ensuring reaction completion and purity.

- Characterization: The hydrochloride salt is characterized by IR spectroscopy (notable NH and aromatic bands), mass spectrometry (molecular ion peak at m/z 197.7), and NMR confirming the amine and indan moieties.

- Stability: The hydrochloride salt form exhibits enhanced stability compared to the free base, especially in aqueous environments.

Analyse Des Réactions Chimiques

1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.

Acylation: The amine can react with acyl chlorides or anhydrides to form amides.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Neuropharmacology

One of the primary applications of 1-(2,3-Dihydro-1H-Inden-5-yl)ethan-1-amine hydrochloride is in neuropharmacology. Research indicates that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin. Studies have shown its potential in treating disorders such as depression and anxiety by modulating these neurotransmitter pathways .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for designing novel therapeutic agents. Its structural properties allow for modifications that can enhance biological activity and selectivity against specific targets, which is crucial in drug development processes .

Material Science

Beyond pharmacological uses, this compound is explored in material science for developing polymers and advanced materials due to its unique chemical structure that can impart specific physical properties to materials .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Position : Substitution at inden-2-yl (vs. 5-yl) alters steric interactions and receptor binding .

- Oxygen Linkers : Ethoxyethyl derivatives (e.g., CAS 72955-84-1) may improve solubility but reduce metabolic stability .

Stereochemical Variants

Key Observations :

- Enantiomeric Activity : The (R)-enantiomer of the target compound (CAS 1427393-49-4) is synthesized for chiral-specific applications, such as receptor-targeted drug design .

- Positional Isomerism : (S)-2,3-Dihydro-1H-inden-1-amine (CAS 70146-15-5) demonstrates how stereochemistry at the 1-position (vs. 5-position) impacts molecular interactions .

Halogen-Substituted Derivatives

Key Observations :

- Electron-Withdrawing Effects : Chlorine substitution enhances metabolic stability but may reduce bioavailability due to increased polarity .

- Positional Effects : C5 vs. C6 chlorination influences electronic distribution and binding affinity in receptor models .

Functionalized Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Group | |

|---|---|---|---|---|---|

| Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate HCl | 1312603-46-5 | C₁₂H₁₆ClNO₂ | 257.72 | Ester group |

Key Observations :

- Esterification : Introduction of a carboxylate ester (CAS 1312603-46-5) broadens applications in prodrug design but requires hydrolysis for activation .

Activité Biologique

1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride, with the CAS number 1009-18-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information:

- Molecular Formula: C11H16ClN

- Molecular Weight: 197.70 g/mol

- IUPAC Name: 1-(2,3-dihydro-1H-inden-5-yl)ethanamine hydrochloride

- Appearance: White to off-white powder

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various nitrogen-containing compounds similar to this compound. While specific data on this compound is limited, it is positioned within a class of compounds that exhibit notable antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| Compound C | 0.0195 | C. albicans |

In studies involving structurally similar compounds, significant activity was noted against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The biological activity of 1-(2,3-dihydro-1H-inden-5-yl)ethanamine hydrochloride may involve modulation of various cellular pathways. One proposed mechanism is its potential interaction with hypoxia-inducible factor (HIF) pathways. HIF plays a crucial role in cellular responses to low oxygen levels, and compounds that influence HIF activity can be beneficial in treating conditions associated with hypoxia .

Study on Structural Variants

A study explored the effects of structural modifications on the biological activity of indene derivatives. It was found that certain modifications enhanced antibacterial properties significantly, suggesting that variations in the indene structure could lead to improved efficacy against pathogens .

Clinical Relevance

While direct clinical studies on 1-(2,3-dihydro-1H-inden-5-yl)ethanamine hydrochloride are sparse, related compounds have been investigated for their therapeutic potential in various diseases, including cancer and infections. The ability to inhibit HIF pathways has been linked to antitumor effects, positioning this compound as a candidate for further research in oncological applications .

Safety and Toxicology

The safety profile of 1-(2,3-dihydro-1H-inden-5-yl)ethanamine hydrochloride remains under-researched. Standard safety protocols suggest caution due to potential irritant properties indicated by hazard statements associated with similar compounds .

Q & A

Q. What are the recommended synthetic routes for 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride in academic laboratories?

A six-step synthetic pathway involving regioselective Friedel-Crafts acylation and hydrogenation of protected intermediates has been reported for structurally similar indene derivatives. For example, N-protected 2-aminoindan derivatives undergo Friedel-Crafts acetylation under neat conditions (avoiding halogenated solvents) to introduce substituents at specific positions, followed by hydrogenation and deprotection to yield the target amine . While this method achieves ~49% overall yield for a related compound, modifications may be required for this specific amine hydrochloride, such as optimizing protecting groups (e.g., Boc or Cbz) and reaction stoichiometry.

Q. What analytical techniques are essential for characterizing this compound?

Core characterization methods include:

- NMR spectroscopy : To confirm the indene backbone and amine hydrochloride protonation state.

- HPLC : For purity assessment (≥95% as per commercial standards) .

- X-ray crystallography : For resolving structural ambiguities. Software suites like SHELXL and WinGX are widely used for small-molecule refinement .

- Mass spectrometry (HRMS/ESI) : To validate molecular weight (CHClN, MW: 197.71 g/mol) .

Q. What safety precautions are critical when handling this compound?

While specific GHS hazard data are unavailable, general protocols for amine hydrochlorides apply:

- Use PPE (gloves, lab coat, goggles) and avoid inhalation/contact.

- Work in a fume hood with emergency access to eyewash stations and safety showers .

- Store in sealed, dry containers at room temperature to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can regioselectivity challenges during Friedel-Crafts functionalization of the indene core be addressed?

Regioselective acylation at the 5-position of the indene ring is influenced by steric and electronic factors. Computational modeling (e.g., DFT studies) can predict reactive sites, while experimental optimization (e.g., solvent-free conditions with acetyl chloride as both reagent and solvent) enhances selectivity. For example, neat reactions minimize side products in similar indene derivatives .

Q. How can structural ambiguities in crystallographic data be resolved for this compound?

Use dual refinement strategies in SHELXL:

Q. What strategies mitigate contradictions in purity assessments between HPLC and elemental analysis?

Discrepancies may arise from residual solvents or counterion variability. Apply orthogonal methods:

- TGA/DSC : Detect solvent/water content.

- Ion chromatography : Quantify chloride ions (expected 1:1 molar ratio with the amine).

- Combined HPLC-MS : Identify co-eluting impurities undetected by UV .

Q. How can pharmacological activity studies be designed for this compound?

Initial screens should focus on receptor binding assays (e.g., GPCRs or monoamine transporters) due to structural similarity to bioactive indene amines. Use:

- Radioligand displacement assays : To assess affinity for targets like serotonin/dopamine receptors.

- Functional assays (cAMP/calcium flux) : For efficacy evaluation.

- Metabolic stability tests : In liver microsomes to guide lead optimization .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.